molecular formula C12H12ClN3OS B15239986 (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

Cat. No.: B15239986
M. Wt: 281.76 g/mol
InChI Key: ZAUCSGZMBHAXEU-LZYBPNLTSA-N
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Description

The compound "(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine" is a thiazole-based derivative featuring a hydroxylamine moiety and a 2-chloroanilino substituent. Its molecular framework combines a 1,3-thiazole ring substituted at the 2-position with a 2-chloroaniline group and at the 5-position with an ethylidene-hydroxylamine side chain.

Key structural attributes include:

  • Molecular formula: Likely C₁₂H₁₁ClN₄OS (based on analogous compounds in and ).
  • Functional groups: A hydroxylamine (N–O) group, a 2-chloroanilino substituent (providing electron-withdrawing effects), and a methyl-substituted thiazole ring.
  • Stereochemistry: The (NE) designation indicates an E-configuration at the ethylidene double bond, critical for molecular interactions .

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15)/b16-8+

InChI Key

ZAUCSGZMBHAXEU-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)/C(=N/O)/C

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with 2-Chloroanilino Group: The thiazole ring is then reacted with 2-chloroaniline under suitable conditions to introduce the 2-chloroanilino group.

    Introduction of the Hydroxylamine Moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chloro group in the 2-chloroanilino moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activity.

Biology

In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the hydroxylamine moiety may also allow for the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Chlorinated Substituents
Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound
(NE)-N-[1-(4-Methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine C₆H₈N₂OS Lacks 2-chloroanilino group Simpler structure; no aromatic chloro substitution
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine C₉H₁₀ClN₅O₂S Nitro group, oxadiazinane ring Different heterocyclic core (oxadiazinane vs. thiazole)
4-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxy-5-methylaniline C₁₈H₂₂ClNO Methoxy and methyl groups on benzene No thiazole ring; substituted aniline backbone

Key Observations :

  • Chlorinated oxadiazinane derivatives (e.g., ) exhibit distinct reactivity due to nitro and oxadiazinane groups, which may enhance stability but reduce solubility.
Hydroxylamine-Containing Analogues
Compound Name Molecular Formula Core Structure Functional Group Variations
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione C₁₅H₁₀Cl₂N₄S Triazole-thione core Replaces hydroxylamine with thione; dual chloro substitution
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine C₁₁H₁₁ClN₂O Indole ring substituted with chloro Different heterocycle (indole vs. thiazole)

Key Observations :

  • Triazole-thione derivatives (e.g., ) prioritize sulfur-based interactions, whereas the hydroxylamine group in the target compound may engage in hydrogen bonding (N–O⋯H interactions) .
  • Indole-based hydroxylamine analogues (e.g., ) demonstrate how heterocycle choice influences π-π stacking and hydrophobic interactions.

Research Findings and Implications

  • Biological Relevance : Thiazole-hydroxylamine hybrids are explored as kinase inhibitors; the chloro-substituted aromatic ring may improve target selectivity .
  • Solubility Challenges: Hydroxylamine and chloro groups may reduce aqueous solubility, necessitating formulation studies (e.g., co-crystallization with methanol, as in ) .

Biological Activity

(NH)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine, with the CAS number 946386-90-9, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is C₁₂H₁₂ClN₃OS, with a molecular weight of 281.76 g/mol. Its structure includes a hydroxylamine functional group linked to a thiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃OS
Molecular Weight281.76 g/mol
CAS Number946386-90-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with hydroxylamine under controlled conditions. The specific reaction conditions and yields can vary based on the substituents on the thiazole ring.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antibacterial properties. For instance, a study comparing various thiazole derivatives indicated that certain compounds showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

In vitro assays revealed that this compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) that were competitive with standard antibiotics like oxytetracycline .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl...31.25Staphylococcus aureus
Control (Oxytetracycline)15.6Staphylococcus aureus
Other Thiazole Derivative62.5Escherichia coli

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties due to their ability to inhibit various cancer cell lines. The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that this compound may induce apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of several thiazole-based compounds in clinical settings, focusing on their efficacy against resistant bacterial strains and cancer cell lines. The results indicated that compounds similar to this compound could serve as promising candidates for drug development .

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